N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. The molecule features two distinct substituents:
- N1-substituent: A branched ethyl group bearing an indolin-1-yl (a saturated bicyclic indole derivative) and a thiophen-2-yl (a sulfur-containing aromatic heterocycle) moiety.
- N2-substituent: An o-tolyl (ortho-methylphenyl) group.
Oxalamides are known for their versatility in binding to taste receptors (e.g., TAS1R1/TAS1R3 umami receptors) and as intermediates in peptide-mimetic drug design .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-7-2-4-9-18(16)25-23(28)22(27)24-15-20(21-11-6-14-29-21)26-13-12-17-8-3-5-10-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNEFLQGDZDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound notable for its complex molecular structure, which includes an indole moiety, a thiophene ring, and an oxalamide functional group. This unique combination suggests potential biological activities that are of interest in medicinal chemistry and drug development.
The compound's molecular formula is with a molecular weight of approximately 343.45 g/mol. Its structure contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound has shown promise in several areas:
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, potentially by inhibiting key inflammatory mediators such as TNF-α and IL-6. This is crucial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and sepsis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, which could be beneficial in treating infections resistant to conventional antibiotics.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicates that the presence of the indole and thiophene moieties enhances the pharmacological profile compared to other oxalamides. The structural diversity allows for distinct mechanisms of action that may not be present in simpler compounds. For example, the introduction of various substituents on the oxalamide backbone can modulate activity against specific biological targets.
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C18H21N3O2S | Anti-inflammatory |
| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C18H21N3O2S | Anti-inflammatory |
| N1-(3-chlorophenyl)-N2-(indolin-1-yloxyacetyl)amide | C22H20ClN3O2S | Antitubercular |
Case Studies
Recent studies have evaluated the anti-inflammatory properties of similar compounds derived from indole structures. For instance, a study focused on indole derivatives demonstrated their ability to inhibit cytokine release in LPS-stimulated macrophages, suggesting that modifications to the indole structure can enhance anti-inflammatory efficacy .
Another case study highlighted the synthesis of various indole-based compounds, revealing that those with thiophene rings showed improved bioactivity against certain cancer cell lines compared to their non-thiophene counterparts .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indole Derivative : Utilizing Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.
- Thiophene Introduction : Achieved through cross-coupling reactions such as Suzuki-Miyaura coupling.
- Oxalamide Formation : The final step involves nucleophilic substitution reactions to attach the oxalamide group.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
To contextualize N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide, we compare it to structurally and functionally related oxalamides, focusing on substituent effects, biological activity, and regulatory profiles.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Diversity and Receptor Binding :
- The target compound ’s N1-substituent combines indoline and thiophene, which may confer unique electronic or steric properties compared to S336’s dimethoxybenzyl group. Indoline and thiophene motifs are common in bioactive molecules (e.g., kinase inhibitors or antimicrobials) .
- S336’s pyridin-2-yl ethyl group enhances umami receptor affinity, while the target compound’s o-tolyl group may influence lipophilicity and metabolic stability .
16.100) exhibit high safety margins (NOEL = 100 mg/kg/day) due to efficient detoxification pathways, including hydrolysis to benign metabolites . The target compound’s indoline-thiophene core may alter metabolic pathways compared to S336’s dimethoxybenzyl-pyridine system, warranting specific toxicity studies.
Biological Activity :
- S336 and analogs lack significant CYP inhibition (<50% at 10 µM), critical for flavorant safety .
- GMC-1, a cyclic imide oxalamide, demonstrates antimicrobial activity, suggesting the target compound’s indoline-thiophene scaffold could be explored for similar applications .
Regulatory Status :
- S336 has global approval (FEMA 4233), whereas the target compound’s regulatory standing remains unverified. Structural similarity to approved oxalamides may streamline regulatory evaluation if safety data aligns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
